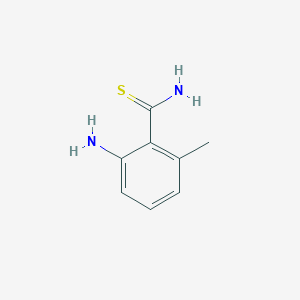

2-Amino-6-methylbenzothioamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2S |

|---|---|

Molecular Weight |

166.25 g/mol |

IUPAC Name |

2-amino-6-methylbenzenecarbothioamide |

InChI |

InChI=1S/C8H10N2S/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,9H2,1H3,(H2,10,11) |

InChI Key |

UUWYBXFNYHZZRR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N)C(=S)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 6 Methylbenzothioamide and Analogous Benzothioamide Derivatives

Modern Approaches to Thioamide Formation

The conversion of an amide's carbonyl group to a thiocarbonyl is a fundamental approach for synthesizing thioamides. While classic reagents have been used for decades, modern methodologies focus on overcoming their limitations, such as harsh reaction conditions, low yields, and the use of hazardous solvents. mdpi.com

The direct thionation of amides is a common route to thioamides. Traditionally, this transformation has been accomplished using reagents like phosphorus pentasulfide (P₄S₁₀), also known as Berzelius reagent, and Lawesson's reagent (LR). mdpi.combeilstein-journals.org These reactions typically require high temperatures and anhydrous conditions in solvents like toluene (B28343) or xylene. mdpi.com However, these methods often suffer from significant drawbacks, including prolonged reaction times, the need for ultra-dry solvents, and unpleasant odors, which limit their broader application. mdpi.com

To address these issues, research has focused on developing milder and more efficient protocols. One improved method involves the use of Lawesson's reagent in combination with techniques like microwave irradiation, which can significantly reduce reaction times and improve yields. mdpi.com Another advancement is the development of a chromatography-free workup procedure for reactions using Lawesson's reagent. By treating the reaction mixture with ethylene (B1197577) glycol, the phosphorus-containing byproducts can be converted into highly polarized compounds, simplifying the purification process and avoiding phosphorus-contaminated aqueous waste. beilstein-journals.org

A notable modern strategy involves a one-pot, two-step approach where N-aryl-substituted benzamides are first converted to benzimidoyl chloride derivatives using thionyl chloride. mdpi.com These intermediates then react with a novel thiating agent to produce the final N-aryl-substituted benzothioamide at room temperature, resulting in high yields and operational simplicity. mdpi.com

The limitations of classical thionating agents have spurred the development of novel reagents. One such example is N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt, which has been successfully used for the one-pot transformation of N-aryl-substituted benzamides into their corresponding benzothioamides. mdpi.com This method is advantageous due to its mild reaction conditions (room temperature), short reaction times, and high product yields. mdpi.com

Another innovative approach utilizes a system of thiophosphoryl chloride (PSCl₃), water, and triethylamine (B128534) (Et₃N) under solvent-free conditions with microwave irradiation. organic-chemistry.org This protocol allows for the clean, rapid, and efficient synthesis of a variety of thiocarbonyl compounds, including thioamides. organic-chemistry.org Similarly, ammonium phosphorodithioate (B1214789) has been identified as an effective and easy-to-handle thionating reagent for converting aromatic and aliphatic amides into thioamides in high yields. organic-chemistry.org

The table below summarizes and compares various thionating reagents used in the transformation of amides to thioamides.

| Reagent/System | Precursor | Conditions | Advantages | Disadvantages |

| Lawesson's Reagent (LR) | Amides | Reflux in Toluene/Xylene | Versatile, mild | Difficult purification, byproduct issues mdpi.combeilstein-journals.org |

| Phosphorus Pentasulfide (P₄S₁₀) | Amides | Reflux in Pyridine/Toluene | Widely used | Harsh conditions, side reactions mdpi.combeilstein-journals.orgmdpi.com |

| P₄S₁₀ / Hexamethyldisiloxane (HMDO) | Amides | Dichloromethane or Benzene (B151609) (reflux) | Enhanced utility of P₄S₁₀ mdpi.com | Requires additives |

| N-isopropyldithiocarbamate isopropyl ammonium salt | N-aryl-benzamides | Room Temperature | One-pot, high yields, mild conditions, simple work-up mdpi.com | Specific to N-aryl substituted amides |

| PSCl₃ / H₂O / Et₃N | Carbonyl Compounds | Solvent-free, Microwave | Rapid, efficient, clean organic-chemistry.org | Requires microwave setup |

| Ammonium Phosphorodithioate | Amides | --- | Easy to handle, high yields, rapid organic-chemistry.org | --- |

Synthesis from Nitrile Feedstocks

The conversion of nitriles into thioamides represents another crucial synthetic pathway, valued for its atom economy and the availability of diverse nitrile starting materials. organic-chemistry.orgmdpi.com This transformation is typically achieved through thiolysis, where a sulfur source is added across the carbon-nitrogen triple bond.

The thiolysis of benzonitriles is an effective method for producing benzothioamides. tandfonline.com Various sulfur sources can be employed, including hydrogen sulfide (B99878) (H₂S) or its salts. For instance, a combination of carbon disulfide and sodium sulfide has been shown to effectively transform alkyl and aryl nitriles into the corresponding thioamides in satisfactory yields. researchgate.net Another method uses phosphorus pentasulfide in the presence of triethylamine to convert a variety of aromatic and aliphatic nitriles into thioamides in high yields. organic-chemistry.org

A significant challenge in these reactions, especially with substituted benzonitriles, is controlling selectivity. For example, in the thiolysis of o-halobenzonitriles, the reaction conditions (acidic vs. alkaline) can determine whether the product is the desired halothiobenzamide or a mercaptobenzonitrile byproduct. researchgate.net To address this, methods using H₂S-based salts have been developed, which can effectively promote the thiolysis of benzonitrile (B105546) to produce benzothioamide in excellent yields. tandfonline.com

Optimizing reaction parameters is key to achieving high yields and selectivity. A particularly innovative and green approach involves using supercritical carbon dioxide (scCO₂) as the reaction medium. tandfonline.comresearchgate.net This method has been successfully used for the synthesis of various benzothioamide derivatives from benzonitriles with yields up to 98%, without the need for organic solvents. tandfonline.com The use of scCO₂ significantly increases the product yield compared to conventional solvents. tandfonline.com

In this system, specially designed H₂S-based salts or sulfur-containing ionic liquids act as effective catalysts. tandfonline.comresearchgate.net The investigation of the reaction mechanism revealed that the acid-base properties of the reaction solution are crucial for the thiolysis of benzonitrile. tandfonline.comresearchgate.net The reaction conditions, such as temperature, CO₂ pressure, and reaction time, are carefully optimized to maximize catalytic activity. researchgate.net For example, in one study, the optimal conditions for the hydrogenation of nitriles to primary amines in supercritical CO₂ were established over a Pd/C catalyst. thieme-connect.de While this is a reduction, the principles of optimizing reactions in scCO₂ are similar. The ability to fine-tune these parameters makes scCO₂ a promising medium for developing more efficient and environmentally friendly synthetic processes for thioamides. tandfonline.comresearchgate.net

The following table details the synthesis of various benzothioamide derivatives from the corresponding benzonitriles in supercritical CO₂.

| Benzonitrile Derivative | Catalyst/Sulfur Source | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |

| Benzonitrile | H₂S-based salt | 100 | 12 | 8 | 98 tandfonline.com |

| 4-Methylbenzonitrile | H₂S-based salt | 100 | 12 | 8 | 96 tandfonline.com |

| 4-Methoxybenzonitrile | H₂S-based salt | 100 | 12 | 8 | 95 tandfonline.com |

| 4-Chlorobenzonitrile | H₂S-based salt | 100 | 12 | 8 | 93 tandfonline.com |

| 2-Chlorobenzonitrile | H₂S-based salt | 100 | 12 | 8 | 85 tandfonline.com |

Multi-component and Catalytic Synthesis Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular scaffolds. chemistryforsustainability.orgnih.gov These strategies, along with other catalytic methods, provide powerful tools for the synthesis of benzothioamides. mdpi.com

A well-known MCR for thioamide synthesis is the Willgerodt–Kindler reaction. mdpi.comresearchgate.net In its modified form, it involves a three-component reaction of an aldehyde, an amine, and elemental sulfur. mdpi.com This reaction can be performed under catalyst-free conditions or promoted by catalysts like sulfated tungstate. mdpi.com The absence of a catalyst and organic solvent in some protocols makes it a particularly clean and practical method. mdpi.com

Other multi-component strategies have been developed to access thioamides. For instance, a three-component reaction involving benzyl (B1604629) chlorides, amines, and elemental sulfur provides a straightforward and scalable route to a variety of thioamides in good yields without requiring a transition metal or an external oxidant. researchgate.net Similarly, pyrazole (B372694) carbaldehydes, secondary amines, and elemental sulfur can react in a one-pot, metal-free process to generate pyrazole-tethered thioamides. beilstein-journals.org

Catalytic approaches also play a vital role. Copper-catalyzed reactions have been employed for the synthesis of N,N-dimethylthioamides and for the intramolecular cyclization of N-(2-chlorophenyl)benzothioamides to form benzothiazoles. mdpi.combohrium.com These catalytic systems often exhibit broad functional group tolerance and provide access to complex heterocyclic structures. mdpi.combohrium.com

The table below provides examples of different multi-component and catalytic systems for the synthesis of thioamides.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Willgerodt–Kindler | Aldehydes, Primary Amines, Elemental Sulfur | K₂CO₃-mediated, water | Aromatic Thioamides | mdpi.com |

| Willgerodt–Kindler | Aniline, Aldehydes, Elemental Sulfur | Sulfated tungstate | N-Aryl Thioamides | mdpi.com |

| Decarboxylative Thioamidation | Aryl Acetic Acids, Amines, Elemental Sulfur | Catalyst-free, Solvent-free | Benzothioamides | mdpi.com |

| Three-Component | Benzyl Chlorides, Amines, Elemental Sulfur | Catalyst-free, Oxidant-free | Benzothioamides | mdpi.comresearchgate.net |

| Copper-Catalyzed | α-Keto Carboxylic Acids, Amines, Sulfur | Cu catalyst, Thiol-mediated | Aryl/Alkyl Thioamides | mdpi.com |

| Metal-Free Three-Component | Pyrazole Carbaldehydes, Secondary Amines, Elemental Sulfur | Metal-free, Catalyst-free | Pyrazole-Thioamides | beilstein-journals.org |

One-Pot Reactions involving Benzyl Chlorides, Amines, and Elemental Sulfur

A straightforward and convenient method for the one-pot synthesis of thioamides has been developed through a three-component reaction involving readily available benzyl chlorides, amines, and elemental sulfur. researchgate.net This approach is notable for its practicality, as it proceeds without the need for transition metals or external oxidants. researchgate.netmdpi.com The reaction exhibits good functional group tolerance, allowing for a variety of substituents on the aromatic ring of the benzyl chloride. mdpi.com A range of thioamides have been synthesized in satisfactory yields, reaching up to 88%. researchgate.netmdpi.com This method has been shown to be scalable and compatible with some heterocyclic substrates, providing an efficient and practical route to thioamides. researchgate.net

The reaction is typically mediated by an organic base, such as N-methylpiperidine, and involves heating the three components together. mdpi.com This methodology represents a significant advancement in thioamide synthesis due to its operational simplicity and avoidance of harsh reagents.

Table 1: Examples of Benzothioamide Synthesis from Benzyl Chlorides, Amines, and Sulfur This table is interactive. You can sort and filter the data.

| Benzyl Chloride Derivative | Amine | Product | Yield (%) | Reference |

| Benzyl chloride | Piperidine | N-Benzylpiperidine-1-carbothioamide | 88 | mdpi.com |

| 4-Methylbenzyl chloride | Morpholine | 4-(4-Methylbenzoyl)morpholine | 85 | mdpi.com |

| 4-Chlorobenzyl chloride | Pyrrolidine | 1-(4-Chlorobenzoyl)pyrrolidine | 82 | mdpi.com |

| 2-Chlorobenzyl chloride | Diethylamine | N,N-Diethyl-2-chlorobenzothioamide | 75 | mdpi.com |

Transition Metal-Catalyzed C-H Activation and Coupling Reactions

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy in organic synthesis. oup.com This approach allows for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules, thereby streamlining synthetic routes and reducing waste. nih.govhilarispublisher.com In the context of benzothioamide synthesis and derivatization, rhodium and palladium catalysts have proven to be particularly effective. researchgate.net

Rhodium-catalyzed reactions have been shown to facilitate the direct coupling of benzothioamides with alkenes and alkynes. researchgate.net This process typically involves the ortho-C-H bond cleavage of the benzothioamide, directed by the thioamide functional group. researchgate.net When coupled with alkynes, the reaction can proceed with desulfurization and C-N bond cleavage to yield indenone derivatives. researchgate.net These transformations highlight the versatility of the thioamide group as a directing group in C-H activation chemistry.

Palladium catalysis has also been utilized, particularly for C-H acetoxylation of related amide compounds, which provides a pathway to functionalized amino acid derivatives. researchgate.net The development of these catalytic systems offers a precise and efficient tool for creating complex molecules from simpler, readily available starting materials. nih.gov

Table 2: Transition Metal-Catalyzed Reactions of Benzothioamides This table is interactive. You can sort and filter the data.

| Benzothioamide Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| N-Methylbenzothioamide | Styrene | [RhCpCl2]2/AgSbF6 | ortho-Alkylated benzothioamide | researchgate.net |

| Benzothioamide | Phenylacetylene | [RhCpCl2]2/AgSbF6 | Indenone derivative | researchgate.net |

| α,α-Disubstituted α-amino acid amides | - | Palladium catalyst | β-Acetoxylated amino acids | researchgate.net |

Advancements in Environmentally Benign Synthetic Protocols

In recent years, there has been a significant push towards developing "green" synthetic methodologies that minimize environmental impact. nih.govnih.gov For the synthesis of benzothioamides and related compounds, several innovative and environmentally benign protocols have been established.

One notable advancement is the use of water as a reaction medium. rhhz.net Water is an abundant, non-toxic, and non-flammable solvent, making it an ideal choice for green chemistry. rhhz.net For instance, the oxidative dimerization of thioamides to form 1,2,4-thiadiazoles has been successfully carried out in water using molecular oxygen as the terminal oxidant. rhhz.net This method avoids the use of hazardous organic solvents and toxic oxidizing agents. rhhz.net

Another green approach involves the use of deep eutectic solvents (DES), which are mixtures of compounds that have a much lower melting point than the individual components. rsc.org A deep eutectic solvent prepared from choline (B1196258) chloride and urea (B33335) has been used as a catalyst for thioamidation reactions, offering an environmentally friendly alternative to traditional catalysts. rsc.org

Furthermore, catalyst-free and solvent-free reactions represent a highly efficient and clean synthetic strategy. nih.govresearchgate.net The three-component reaction of aromatic amines, aliphatic amines, and elemental sulfur to produce 2-substituted benzothiazoles can be conducted without any catalyst or additive, with DMSO serving as both the solvent and an oxidant. nih.gov Similarly, the Willgerodt-Kindler reaction between aromatic aldehydes, elemental sulfur, and amines can be performed under solvent-free conditions. researchgate.net These methods reduce waste and simplify product purification.

The synthesis of benzothioamide derivatives from benzonitriles has also been achieved using green methods, such as reacting them with H2S-based salts in supercritical CO2, which eliminates the need for organic solvents. researchgate.net

Table 3: Environmentally Benign Synthetic Methods for Thioamide and Benzothiazole (B30560) Derivatives This table is interactive. You can sort and filter the data.

| Reaction Type | Key Green Feature | Substrates | Product Type | Yield (%) | Reference |

| Oxidative Dimerization | Water as solvent, O2 as oxidant | Aryl thioamides | 3,5-Diaryl-1,2,4-thiadiazoles | Good to Excellent | rhhz.net |

| Thioamidation | Deep Eutectic Solvent (DES) as catalyst | Aldehydes/Ketones, Amines, Sulfur | Thioamides | up to 90 | rsc.org |

| Three-component reaction | Catalyst- and additive-free | Aromatic amines, Aliphatic amines, Sulfur | 2-Substituted benzothiazoles | Good to Excellent | nih.gov |

| Willgerodt-Kindler | Solvent-free | Aromatic aldehydes, Sulfur, Amines | Thioamides | 70-98 | researchgate.net |

| Thiolysis | Supercritical CO2 as solvent | Benzonitriles, H2S-based salts | Benzothioamides | Excellent | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 6 Methylbenzothioamide

Vibrational Spectroscopy: Infrared and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of 2-Amino-6-methylbenzothioamide. The vibrational modes observed in the spectra are characteristic of the stretching and bending motions of the bonds within the molecule, providing a unique fingerprint.

The thioamide group (-C(=S)NH2) is the central functional moiety in this compound, and its vibrational modes are of particular diagnostic importance. Unlike the amide group, the vibrational modes of the thioamide group are more complex due to the lower electronegativity and larger mass of the sulfur atom, which leads to significant coupling between the C=S stretching, C-N stretching, and N-H bending vibrations.

Key characteristic vibrations of the primary thioamide group in aromatic systems include:

N-H Stretching: Asymmetric and symmetric stretching vibrations of the amino group (NH2) are typically observed in the high-frequency region of the IR spectrum, generally between 3400 and 3200 cm⁻¹. These bands can be broad due to hydrogen bonding. mdpi.com

Thioamide I Band (primarily C=S stretch): This band, with a significant contribution from the C=S stretching vibration, is expected to appear in the 850-600 cm⁻¹ region. Its position is sensitive to the electronic environment and substitution on the aromatic ring.

Thioamide II Band (primarily C-N stretch and N-H bend): A mixed vibration with contributions from C-N stretching and N-H in-plane bending, this band is typically found in the 1550-1450 cm⁻¹ range.

Thioamide III Band (C-N and C-C stretch): This band arises from a combination of C-N and C-C stretching vibrations and is generally observed between 1400 and 1300 cm⁻¹.

NH2 Bending (Scissoring): The scissoring motion of the NH2 group gives rise to a band typically located around 1650-1600 cm⁻¹.

The aromatic ring also exhibits characteristic vibrations, including C-H stretching above 3000 cm⁻¹, and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The methyl group will show characteristic C-H stretching and bending vibrations.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Asymmetric Stretch | 3400 - 3300 |

| N-H Symmetric Stretch | 3300 - 3200 |

| Aromatic C-H Stretch | 3100 - 3000 |

| NH₂ Scissoring | 1650 - 1600 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Thioamide II Band | 1550 - 1450 |

| Thioamide III Band | 1400 - 1300 |

| Thioamide I Band | 850 - 600 |

Pressure-tuning Raman spectroscopy is a valuable technique for investigating the polymorphic behavior of molecular solids. By applying high pressure, changes in the crystal lattice and intermolecular interactions can be induced, potentially leading to phase transitions. These transitions are manifested as changes in the Raman spectrum, such as the appearance or disappearance of bands, shifts in band positions, and changes in bandwidths.

While no specific pressure-tuning Raman studies on this compound have been reported, studies on related thioamide compounds have demonstrated the utility of this technique. For instance, pressure-induced phase transitions have been observed in diiodine thioamide compounds, where changes in the low-energy vibrational modes associated with intermolecular interactions were monitored. researchgate.netresearchgate.netresearchgate.net Similar studies on this compound could reveal the existence of different polymorphic forms and provide insights into the stability of its crystal structure under pressure. Such information is crucial for understanding the solid-state properties of this compound, which can impact its physical and chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are crucial for confirming the structure of this compound.

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. The presence of the electron-withdrawing thioamide group and the electron-donating amino and methyl groups on the benzothioamide scaffold significantly influences the chemical shifts of the aromatic protons and carbons.

¹H NMR Spectroscopy:

Aromatic Protons: The protons on the benzene (B151609) ring are expected to resonate in the aromatic region, typically between δ 6.5 and 8.0 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern. The amino group generally causes an upfield shift (shielding) of the ortho and para protons, while the thioamide group is expected to have a deshielding effect.

Amino Protons (NH₂): The protons of the primary amino group will appear as a broad singlet, and their chemical shift can vary significantly depending on the solvent and concentration due to hydrogen bonding and exchange processes.

Methyl Protons (CH₃): The methyl group protons will appear as a singlet in the upfield region, typically around δ 2.0-2.5 ppm.

¹³C NMR Spectroscopy:

Thioamide Carbonyl Carbon (C=S): The carbon of the thioamide group is highly deshielded and is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 190-210 ppm. mdpi.comnih.gov This is a key diagnostic peak for the thioamide functionality.

Aromatic Carbons: The aromatic carbons will resonate in the region of δ 110-150 ppm. The chemical shifts will be influenced by the substituents. The carbon attached to the thioamide group will be deshielded, while the carbons ortho and para to the amino group will be shielded.

Methyl Carbon (CH₃): The methyl carbon will appear at an upfield chemical shift, typically around δ 15-25 ppm.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

| ¹H | Aromatic (Ar-H) | 6.5 - 8.0 |

| Amino (NH₂) | Variable (broad) | |

| Methyl (CH₃) | 2.0 - 2.5 | |

| ¹³C | Thioamide (C=S) | 190 - 210 |

| Aromatic (Ar-C) | 110 - 150 | |

| Methyl (CH₃) | 15 - 25 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength and intensity of the absorption bands are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions involving the aromatic system and the thioamide group. The presence of both electron-donating (amino and methyl) and electron-accepting (thioamide) groups attached to the benzene ring suggests the possibility of intramolecular charge-transfer (CT) transitions. semanticscholar.org

These CT transitions involve the promotion of an electron from a molecular orbital that is primarily localized on the electron-rich part of the molecule (the amino and methyl-substituted benzene ring) to a molecular orbital that is mainly localized on the electron-deficient part (the thioamide group). Such transitions are typically intense and can be sensitive to solvent polarity. semanticscholar.org

The expected electronic transitions for this compound would include:

π → π* transitions: These transitions, originating from the conjugated π-system of the benzene ring and the thioamide group, are expected to appear at shorter wavelengths (higher energy) and are generally intense.

n → π* transitions: The thioamide group contains a sulfur atom with non-bonding electrons (n electrons). Transitions of these electrons to an anti-bonding π* orbital are also possible. These n → π* transitions are typically weaker than π → π* transitions and appear at longer wavelengths.

Intramolecular Charge-Transfer (ICT) transitions: As mentioned, the donor-acceptor nature of the substituents on the aromatic ring can give rise to ICT bands. These bands are often broad and can be solvatochromic, meaning their position shifts with changes in solvent polarity.

Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can provide valuable predictions of the electronic absorption spectra, helping to assign the observed bands to specific electronic transitions. mdpi.comresearchgate.net

Mass Spectrometry and Elemental Analysis for Molecular Confirmation

Detailed mass spectrometry and elemental analysis data for this compound are not readily found in peer-reviewed journals or chemical databases. Typically, mass spectrometry would be employed to determine the compound's molecular weight and fragmentation pattern, providing strong evidence for its molecular formula (C₈H₁₀N₂S).

Expected Mass Spectrometry Data: For this compound, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would further confirm the elemental composition.

Elemental Analysis: Elemental analysis would provide the percentage composition of carbon, hydrogen, nitrogen, and sulfur. The theoretical values for this compound are:

Carbon (C): 53.30%

Hydrogen (H): 5.59%

Nitrogen (N): 15.54%

Sulfur (S): 17.79%

Experimental values from elemental analysis should align closely with these theoretical percentages to confirm the compound's purity and empirical formula.

Interactive Data Table: Theoretical Elemental Analysis of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 8 | 96.088 | 53.30% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 5.59% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.54% |

| Sulfur | S | 32.06 | 1 | 32.060 | 17.79% |

| Total | 180.242 | 100.00% |

Note: This table represents theoretical calculations, as experimental data is not available in the cited sources.

X-ray Diffraction Studies for Solid-State Molecular Architecture

Comprehensive X-ray diffraction data, which is essential for elucidating the precise three-dimensional arrangement of atoms in the solid state, is not available for this compound in the existing literature. Such studies would provide critical information on the compound's crystal system, space group, and unit cell dimensions.

Without experimental X-ray crystallography data, a definitive analysis of the conformational preferences, bond lengths, and bond angles for this compound cannot be provided. A crystallographic study would reveal the planarity of the benzothioamide system and the orientation of the amino and methyl groups relative to the aromatic ring. It would also allow for a detailed comparison of its structural parameters to those of related known structures, highlighting any significant deviations that might influence its chemical properties.

Interactive Data Table: Anticipated X-ray Crystallographic Parameters (Hypothetical)

| Parameter | Description | Expected Value/Range |

| Crystal System | The crystal lattice system. | To be determined experimentally. |

| Space Group | The symmetry group of the crystal. | To be determined experimentally. |

| a, b, c (Å) | Unit cell dimensions. | To be determined experimentally. |

| α, β, γ (°) | Unit cell angles. | To be determined experimentally. |

| C-S bond length | Thioamide C=S bond. | ~1.6-1.7 Å |

| C-N bond length | Thioamide C-N bond. | ~1.3-1.4 Å |

Note: This table is hypothetical and intended to illustrate the type of data that would be obtained from an X-ray diffraction study. No experimental values have been published.

Computational and Theoretical Investigations into the Electronic and Conformational Landscape of 2 Amino 6 Methylbenzothioamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the electronic structure of 2-Amino-6-methylbenzothioamide. These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electron distribution and orbital energies of a molecule.

Studies on analogous 2-aminobenzothiazole derivatives using DFT methods like B3LYP with basis sets such as 6-311G(d,p) have been performed to analyze their molecular geometry, vibrational frequencies, and electronic properties mdpi.commdpi.com. Such calculations reveal that the benzothiazole (B30560) core is a planar system with significant electron delocalization. The distribution of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key outcome. For 2-aminobenzothiazole systems, the HOMO is typically distributed over the entire benzothiazole ring and the amino group, indicating these are the primary sites for electron donation. The LUMO is also generally located across the fused ring system mdpi.comnih.gov.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive and can be more easily polarized mdpi.com. For a series of studied benzothiazole derivatives, these calculated energy gaps ranged from 4.46 to 4.73 eV, signifying relatively high kinetic stability mdpi.com.

| Computational Parameter | Typical Calculated Value for Benzothiazole Analogs | Significance |

| HOMO Energy | -5.5 to -6.2 eV nih.gov | Indicates electron-donating ability; higher values mean stronger donation. |

| LUMO Energy | -1.8 to -3.4 eV nih.gov | Indicates electron-accepting ability; lower values mean stronger acceptance. |

| HOMO-LUMO Gap (ΔE) | ~4.5 eV mdpi.com | Correlates with chemical reactivity and kinetic stability; smaller gap implies higher reactivity. |

Note: Data is illustrative and based on computational studies of analogous 2-aminobenzothiazole derivatives.

Resonance within the this compound molecule leads to significant delocalization of electron density. The lone pair of electrons on the exocyclic amino group can participate in resonance with the benzothiazole ring system, imparting partial double-bond character to the C2-NH2 bond. This delocalization is crucial for the molecule's stability and electronic properties.

Charge transfer phenomena are effectively analyzed using methods like Natural Bond Orbital (NBO) analysis and by examining the distribution of molecular orbitals. NBO analysis on similar structures reveals hyperconjugative interactions, such as the donation of electron density from the lone pair of the amino nitrogen (n) to the antibonding orbitals (π*) of the aromatic ring system semanticscholar.org. These interactions stabilize the molecule and are indicative of intramolecular charge transfer (ICT).

Mulliken population analysis, another method to estimate partial atomic charges, shows how electron density is distributed among the atoms in the molecule uni-muenchen.dewikipedia.org. In 2-aminobenzothiazole systems, the nitrogen atoms and the sulfur atom typically exhibit negative Mulliken charges, indicating they are regions of higher electron density, while adjacent carbon and hydrogen atoms show positive charges nih.gov. Molecular Electrostatic Potential (MEP) maps visually represent these charge distributions, with red areas (negative potential) highlighting electron-rich regions prone to electrophilic attack and blue areas (positive potential) indicating electron-poor regions susceptible to nucleophilic attack nih.gov. For benzothiazole derivatives, the MEP typically shows negative potential around the thiazole nitrogen atom nih.gov.

The conformational landscape of a molecule describes the potential energy as a function of its geometric parameters, particularly torsion or dihedral angles. For molecules with rotatable bonds, identifying the lowest energy conformers is key to understanding their behavior. In this compound, rotation is possible around the C2-N bond of the amino group, although resonance imparts a significant rotational barrier.

To map the conformational energy landscape, relaxed potential energy surface (PES) scans are performed computationally uni-muenchen.de. For example, in a study on a related 2-(phenylamino)benzothiazole, the dihedral angle between the benzothiazole and phenyl rings was systematically varied, and the energy was calculated at each step mdpi.com. This process identifies the most stable conformations (energy minima) and the transition states (energy maxima) that separate them mdpi.comresearchgate.net. The results for 2-(phenylamino)benzothiazole showed two energetically stable conformers at dihedral angles of 0° and 180°, corresponding to planar or near-planar arrangements that maximize π-conjugation mdpi.com. Similar principles would apply to substituents on the amino group of this compound, where steric and electronic factors would dictate the preferred rotational isomers.

Molecular Docking and Simulation Studies for Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex ijprajournal.com. It is an invaluable tool in drug discovery for predicting binding affinity and understanding the molecular basis of ligand-receptor interactions. Numerous studies have employed molecular docking to investigate the interactions of 2-aminobenzothiazole derivatives with various biological targets, including enzymes like phosphoinositide 3-kinase (PI3K) and receptors for neurotransmitters like γ-amino butyric acid (GABA) nih.govscholarsresearchlibrary.com.

Docking simulations predict the specific binding mode of a ligand within a receptor's active site. For the 2-aminobenzothiazole scaffold, a recurring binding motif involves the 2-amino group acting as a hydrogen bond donor, while the thiazole nitrogen acts as a hydrogen bond acceptor nih.gov.

For instance, in docking studies of 2-aminobenzothiazole derivatives against the GABA receptor, the amide group of the derivatives formed crucial hydrogen bonds with the receptor's subunits scholarsresearchlibrary.com. Similarly, when docked into the ATP-binding pocket of histidine kinase (HK853), the 2-amino group of 2-aminobenzothiazole inhibitors was predicted to form a key hydrogen bond with a highly conserved aspartate residue (Asp411) nih.gov. The benzothiazole ring itself often engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues like tyrosine or phenylalanine within the binding site nih.gov.

| Receptor Target (Example from Analogs) | Key Interacting Residues | Type of Interaction | Reference |

| Histidine Kinase (HK853) | Asp411 | Hydrogen Bond (with 2-amino group) | nih.gov |

| Tyr384 | π-π Stacking (with benzothiazole ring) | nih.gov | |

| GABA Receptor | Subunit Residues | Hydrogen Bond (with amide linker) | scholarsresearchlibrary.com |

| PI3Kγ Enzyme | ATP-binding domain | Multiple interactions | nih.govacs.org |

This table illustrates common binding interactions predicted for the 2-aminobenzothiazole scaffold based on molecular docking studies with various protein targets.

Computational models are essential for establishing Quantitative Structure-Activity Relationships (QSAR), which correlate variations in the chemical structure of compounds with their biological activity nih.govfrontiersin.org. QSAR models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new compounds.

For 2-aminobenzothiazole derivatives, QSAR studies have identified key molecular features that govern their inhibitory potency against specific enzymes. A QSAR study on PI3Kα inhibitors identified descriptors like the inertia moment (related to molecular size), a Kier connectivity index (related to molecular shape), and the number of hydrogen bond donors as being critical for activity researchgate.net. Pharmacophore modeling, a related technique, identifies the essential 3D arrangement of functional groups required for biological activity. For the same set of PI3Kα inhibitors, a successful pharmacophore model consisted of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings, mapping directly to the features of the aminobenzothiazole scaffold and its substituents researchgate.net. These models provide a rational basis for optimizing lead compounds, such as modifying substituents to enhance predicted activity before undertaking chemical synthesis acs.orgresearchgate.net.

Comparative Analysis of Thioamide vs. Amide Bioisosterism

Bioisosterism refers to the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties to create a new compound with improved biological or pharmacokinetic properties nih.gov. The thioamide group (-CSNH-) is a classical bioisostere of the amide group (-CONH-). Comparing this compound with its corresponding amide analog, 2-Amino-6-methylbenzamide, reveals key differences rooted in the replacement of oxygen with sulfur.

Electronic and Hydrogen Bonding Properties: The electronic properties of the two groups are distinct.

Hydrogen Bond Donor: The N-H proton of a thioamide is more acidic than that of an amide. This makes the thioamide N-H a stronger hydrogen bond donor nih.govmdpi.com.

Hydrogen Bond Acceptor: The sulfur atom of a thiocarbonyl is a significantly weaker hydrogen bond acceptor than the carbonyl oxygen mdpi.com.

Orbital Energies: The π* orbital of a thioamide is lower in energy than that of an amide. This smaller energy gap between a donor orbital (like a lone pair, n) and the acceptor π* orbital can lead to stronger n→π* interactions in thioamides compared to amides nih.govacs.org.

These differences have profound implications for molecular recognition. A biological target that relies on accepting a hydrogen bond from the carbonyl oxygen of an amide would likely bind a thioamide analog more weakly. Conversely, if the amide N-H donation is the critical interaction, the thioamide analog might exhibit stronger binding mdpi.com. This trade-off makes the thioamide-for-amide substitution a powerful but context-dependent strategy in medicinal chemistry.

| Property | Amide (-CONH-) | Thioamide (-CSNH-) | Implication for Bioactivity |

| C=X Bond Length | ~1.22 Å researchgate.net | ~1.66 Å researchgate.net | Alters molecular shape and fit in binding sites. |

| N-H Acidity (H-bond donation) | Weaker Donor | Stronger Donor nih.gov | May increase binding affinity if N-H donation is key. |

| C=X H-bond acceptance | Strong Acceptor | Weak Acceptor mdpi.com | May decrease binding affinity if C=X acceptance is key. |

| Rotational Barrier (C-N) | Lower | Higher (~5 kcal/mol) nih.gov | Reduces conformational flexibility. |

| Dipole Moment | Smaller | Larger acs.org | Affects polarity and solubility. |

Differences in Hydrogen Bonding Networks and Acidity

The hydrogen bonding capabilities and acidity of this compound are critical determinants of its chemical behavior and potential interactions in various environments. Theoretical studies, primarily employing density functional theory (DFT), have provided significant insights into these properties by drawing comparisons with related molecular structures, such as 2-aminobenzothiazole derivatives and primary thioamides.

The this compound molecule possesses several sites capable of participating in hydrogen bonding, both as a donor and an acceptor. The primary thioamide group (-CSNH2) is a key player in these interactions. Computational analyses of simple thioamides, like thioformamide, have established that the thioamide N-H protons are more potent hydrogen bond donors than their amide counterparts. researchgate.netnih.gov This enhanced donor capacity is attributed to the greater acidity of the N-H bond in thioamides. nih.gov Conversely, the sulfur atom of the thiocarbonyl group (C=S) is generally considered a weaker hydrogen bond acceptor compared to the oxygen atom in an amide. researchgate.netnih.gov

Within the this compound structure, both intramolecular and intermolecular hydrogen bonds are conceivable. Intramolecularly, a hydrogen bond could form between one of the N-H protons of the thioamide and the nitrogen atom of the benzothiazole ring, creating a stable five-membered ring structure. Such intramolecular interactions are known to influence the conformation of similar molecules. nih.gov

Intermolecularly, this compound can form dimeric structures or extended networks through hydrogen bonds. The strong N-H donor of one molecule can interact with the benzothiazole nitrogen or the thiocarbonyl sulfur of a neighboring molecule. While the sulfur is a weaker acceptor, these interactions can still play a significant role in the solid-state packing and solution-phase behavior of the compound.

The acidity of this compound is another crucial aspect. Theoretical calculations on 2-aminobenzothiazole derivatives suggest that protonation is most likely to occur at the exocyclic amino group rather than the ring nitrogen. nih.gov For this compound, the situation is more complex due to the presence of the thioamide group. The thioamide N-H protons are inherently more acidic than those of a simple amine. nih.gov Computational methods, such as the isodesmic reaction scheme using DFT, can provide semi-quantitative predictions of pKa values. nsf.govnih.gov These calculations would be instrumental in determining the most probable protonation site, which could be one of the nitrogen atoms or the sulfur atom, and in quantifying the acidity of the N-H protons.

| Interaction Type | Potential Donor | Potential Acceptor | Estimated Interaction Energy (kcal/mol) | Significance |

|---|---|---|---|---|

| Intramolecular | Thioamide N-H | Benzothiazole N | -2 to -5 | Influences planarity and conformational preference. |

| Intermolecular | Thioamide N-H | Thioamide C=S | -3 to -6 | Leads to dimer formation and crystal packing. |

| Intermolecular | Thioamide N-H | Benzothiazole N | -4 to -7 | Contributes to the formation of extended hydrogen-bonded networks. |

Impact on Rotational Barriers and Conformational Flexibility

The conformational flexibility of this compound is largely dictated by the rotational barrier around the C-N bond of the thioamide group. This barrier arises from the partial double bond character of the C-N bond due to the delocalization of the nitrogen lone pair electrons into the thiocarbonyl group.

Computational studies on thioamides have consistently shown that the rotational barrier around the C-N bond is significantly higher than that in their corresponding amide analogs. nih.gov This increased barrier is a consequence of the greater contribution of the zwitterionic resonance structure in thioamides, which enhances the C-N double bond character.

DFT calculations are a powerful tool for quantifying these rotational barriers. By mapping the potential energy surface as a function of the dihedral angle of rotation around the C-N bond, the energy of the transition state for rotation can be determined. For N-benzhydrylformamides, which have some structural similarities, DFT calculations at the M06-2X/6-311+G* level of theory have been shown to accurately reproduce experimental rotational barriers. frontiersin.org

The substituents on the benzothiazole ring and the thioamide group can influence the magnitude of this rotational barrier. The 6-methyl group on the benzothiazole ring in this compound is expected to have a minor electronic effect on the rotational barrier. However, steric interactions between the thioamide group and the benzothiazole ring system could play a role in favoring certain conformations.

| Compound Type | Bond | Typical Rotational Barrier (kcal/mol) | Computational Method |

|---|---|---|---|

| Primary Amide | C-N | 15 - 20 | DFT (e.g., B3LYP) |

| Primary Thioamide | C-N | 20 - 25 | DFT (e.g., B3LYP) |

| N-Benzhydrylformamides | Formyl C-N | 20 - 23 | DFT (M06-2X) frontiersin.org |

Reactivity Patterns and Mechanistic Studies of Benzothioamide Derivatives

Nucleophilic and Electrophilic Reactivity of the Thiocarbonyl Group

The thiocarbonyl group (C=S) in benzothioamide derivatives is central to their reactivity, exhibiting both nucleophilic and electrophilic characteristics. The sulfur atom, being larger and more polarizable than oxygen, makes the C=S bond weaker and more reactive than the C=O bond in amides. nih.gov This increased reactivity allows thioamides to participate in a diverse range of chemical transformations. researchgate.net

Nucleophilic Character: The sulfur atom of the thiocarbonyl group possesses lone pairs of electrons and can act as a soft nucleophile. It readily reacts with various soft electrophiles. This nucleophilicity is a key factor in reactions such as alkylation and in metal-mediated processes where the sulfur coordinates to a metal center. researchgate.net

Electrophilic Character: The thiocarbonyl carbon atom is electrophilic and susceptible to attack by nucleophiles. However, due to greater resonance stabilization from the nitrogen lone pair to the C=S bond compared to the C=O bond in amides, thioamides are generally more resistant to nucleophilic attack and hydrolysis. nih.gov For instance, the rate of hydrolysis for some thioamides is reported to be ten times slower than their corresponding amide counterparts. nih.gov Despite this, activation of the thioamide, for example by N-acylation, can significantly enhance the electrophilicity of the thiocarbonyl carbon, facilitating nucleophilic addition reactions. nih.gov

The dual reactivity of the thiocarbonyl group allows thioamides to react with a wide array of reagents. For example, they can react with organometallic reagents at the carbon atom and with electrophiles at the sulfur atom. researchgate.net This versatile reactivity makes them valuable intermediates in organic synthesis. chemrxiv.org

Oxidative Transformations of Thiobenzamides

Thiobenzamides undergo various oxidative transformations, primarily at the sulfur atom, leading to a range of products depending on the oxidant and reaction conditions. A common transformation is the oxidative dimerization of thioamides to form 3,5-disubstituted 1,2,4-thiadiazoles. nih.gov This reaction can be promoted by various oxidizing systems, including tert-butyl hydroperoxide (TBHP) and photocatalytic methods. nih.govresearchgate.net

The mechanism for this dimerization is thought to involve the initial oxidation of the thioamide to a radical intermediate. nih.gov Subsequent coupling of two of these radicals leads to a dimeric species which then undergoes cyclization and elimination to afford the stable 1,2,4-thiadiazole ring system. rsc.org Photocatalytic methods, for instance using Cu₂O rhombic dodecahedra, can achieve this transformation under mild conditions with visible light irradiation. rsc.orgrsc.org

The general scope of this oxidative cyclization is broad, tolerating various substituents on the benzothioamide core.

| Entry | Substituent on Benzothioamide | Oxidizing System | Product | Yield (%) |

| 1 | 4-H | TBHP | 3,5-diphenyl-1,2,4-thiadiazole | 50 |

| 2 | 4-Methyl | Cu₂O, light | 3,5-bis(4-methylphenyl)-1,2,4-thiadiazole | High |

| 3 | 4-Methoxy | Cu₂O, light | 3,5-bis(4-methoxyphenyl)-1,2,4-thiadiazole | High |

This table presents illustrative data based on typical oxidative dimerization reactions of thiobenzamides.

Beyond dimerization, the sulfur atom of thioamides can be oxidized to form S-oxides and S,S-dioxides. These intermediates are often highly reactive and can undergo further transformations. For instance, photo-oxidative formal [3+2] heterocyclization of β-ketothioamides with aryldiazonium salts, catalyzed by Ru(bpy)₃Cl₂, leads to the formation of 2,4-disubstituted 5-imino-1,2,3-thiadiazoles. iftmuniversity.ac.in

Cycloaddition and Annulation Reactions for Heterocycle Formation

Benzothioamide derivatives are versatile building blocks in the synthesis of various heterocyclic compounds through cycloaddition and annulation reactions. researchgate.net The thiocarbonyl group can participate as a component in different cycloaddition modes, including [3+2] and [4+2] reactions, leading to five- and six-membered sulfur- and nitrogen-containing heterocycles. researchgate.netorganic-chemistry.orgacs.org

[3+2] Cycloaddition: Thioamides can act as pseudo-1,3-dipoles in reactions with benzynes, leading to dihydrobenzothiazole products through a [3+2] cycloaddition pathway. nih.govacs.org This reaction proceeds via the formation of a stabilized ammonium (B1175870) ylide intermediate. acs.org Additionally, stereoselective [3+2] cycloaddition reactions of β-oxothioamides with hydrazonoyl chlorides have been reported to yield (Z)-1,3,4-thiadiazol-2(3H)-ylidenes. researchgate.net Dearomative [3+2] cycloaddition of nitrobenzothiophenes with nonstabilized azomethine ylides provides access to fused tricyclic benzo researchgate.netthieme-connect.comthieno[2,3-c]pyrroles. nih.gov

[4+2] Cycloaddition (Diels-Alder Reactions): Benzothioamide derivatives can also participate in [4+2] cycloaddition reactions. For example, the reaction of a benzothioamide derivative with dienophiles under the catalysis of samarium triflate has been investigated for the asymmetric synthesis of thiazine derivatives. rsc.orgresearchgate.net Computational studies have also been performed to understand the mechanism and selectivity of [4+2] cycloaddition reactions between (E)-N-((dimethylamino)methylene)benzothioamide and (S)-3-acryloyl-4-phenyloxazolidin-2-one. dntb.gov.ua

Annulation Reactions: Annulation strategies provide another route to complex heterocyclic systems from thioamides. N-Heterocyclic carbene (NHC)-catalyzed [3+3] annulation of thioamides with modified enals has been developed for the enantioselective synthesis of functionalized 1,3-thiazin-4-ones. acs.org Furthermore, cobalt(III)-catalyzed double annulation of aryl thioamides with unactivated alkynes has been shown to produce rare 6,6-fused thiopyrano-isoquinoline derivatives. researchgate.net Palladium-catalyzed [4+1] annulation of sulfur ylides with in situ-generated zwitterions from vinylcyclopropanes offers a pathway to functionalized proline derivatives. nih.gov

Metal-Mediated and Catalyzed Coupling Reactions

A significant application of benzothioamides in metal-mediated reactions is the silver(I)-promoted synthesis of peptides. rsc.org This methodology provides a novel approach for forming amide bonds, proceeding in the N-to-C direction. rsc.org The reaction involves the coupling of a thioamide with a carboxylic acid in the presence of a silver(I) salt, such as silver carbonate (Ag₂CO₃). thieme-connect.com

The proposed mechanism for this transformation begins with the activation of the thioamide by the thiophilic Ag(I) ion. This is followed by nucleophilic attack of the carboxylate on the thiocarbonyl carbon, leading to the formation of an isoimide intermediate. This isoimide then undergoes an O-to-N acyl transfer to generate a more stable imide. unimelb.edu.aursc.org Finally, mild hydrolysis of the imide yields the desired peptide bond. rsc.org This method has been successfully applied to the synthesis of polypeptides through the coupling of peptide fragments, both in solution and on solid phase. rsc.orgnih.gov

This strategy offers a powerful tool for peptide synthesis and ligation, including the macrocyclization of peptides. unimelb.edu.au

| Reactants | Silver Salt | Intermediate | Final Product |

| Peptide-thioamide + Carboxylic acid | Ag₂CO₃ | Isoimide -> Imide | Peptide |

| Amino ester thioamide + Amino acid | Ag(I) | Peptide imide | Dipeptide |

This table summarizes the key components of the silver(I)-promoted peptide synthesis using thioamides.

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis, and benzothioamide derivatives can be regioselectively functionalized using this approach. Transition metal catalysts, particularly palladium, have been employed to activate and functionalize specific C-H bonds on the aromatic ring of benzothioamides and related benzothiazoles. nih.gov

The thioamide group can act as a directing group, guiding the metal catalyst to a specific ortho C-H bond for functionalization. This allows for the introduction of various substituents, such as aryl or alkenyl groups, with high regioselectivity. For instance, rhodium-catalyzed direct coupling of benzothioamides with alkenes and alkynes has been achieved through C-H bond cleavage. mdpi.com Similarly, cobalt-catalyzed enantioselective C(sp³)-H alkenylation of thioamides has also been demonstrated, showcasing the versatility of the thioamide directing group. researchgate.net

These C-H activation strategies provide efficient routes to novel benzothioamide derivatives that would be challenging to synthesize through traditional methods. The general mechanism for these transformations often involves an inner-sphere process where the catalyst coordinates to the directing group, followed by C-H activation to form a metallacyclic intermediate. youtube.comyoutube.com This intermediate then reacts with a coupling partner, and subsequent reductive elimination furnishes the functionalized product and regenerates the active catalyst.

Advanced Research Applications and Derivatization Strategies of Benzothioamide Compounds

Strategic Applications in Peptide and Protein Chemical Biology

The incorporation of thioamides into peptides and proteins is a key strategy in chemical biology for probing structure, enhancing stability, and developing new therapeutic leads. nih.gov The unique properties of the thioamide bond—including its altered hydrogen bonding capacity, distinct spectroscopic signals, and increased steric bulk compared to an amide—make it an invaluable tool. nih.govresearchgate.netnih.gov

The site-specific replacement of a peptide amide bond with a thioamide serves as a minimally perturbing probe to investigate protein structure and dynamics. researchgate.net Efficient methods have been developed for incorporating thioamides at specific sites during solid-phase peptide synthesis (SPPS), allowing for the creation of precisely modified peptides. acs.orgacs.orgnih.govnih.gov

Thioamides possess distinct spectroscopic properties that make them useful as probes. They exhibit a red-shifted π→π* absorption band around 265 nm, which is distinct from the standard amide absorption at ~220 nm. nih.gov This allows for selective spectroscopic monitoring. Furthermore, thioamides can act as effective fluorescence quenchers for nearby fluorophores like tryptophan or unnatural fluorescent amino acids. researchgate.netacs.org This property can be exploited in protein folding studies, where the change in distance between the thioamide and a fluorophore during conformational changes is monitored via fluorescence intensity. nih.govresearchgate.net The altered electronic properties of the thioamide bond, specifically its weaker hydrogen bond accepting ability and stronger hydrogen bond donating capacity, can be used to systematically probe the importance of specific backbone hydrogen bonds in maintaining protein secondary and tertiary structure. nih.govresearchgate.netnih.gov

Table 1: Biophysical Properties of Thioamides for Structural Probing

| Property | Amide Bond (C=O) | Thioamide Bond (C=S) | Application as a Probe |

|---|---|---|---|

| UV Absorption Max | ~220 nm | ~265 nm | Selective spectroscopic tracking. nih.gov |

| Hydrogen Bond Acceptor | Strong | Weak | Probing the role of specific H-bonds in protein stability. nih.govresearchgate.net |

| Hydrogen Bond Donor | Standard | Stronger | Investigating H-bond contributions to secondary structure. nih.govnih.gov |

| Fluorescence Quenching | Negligible | Efficient | Monitoring conformational changes and protein folding dynamics. researchgate.netacs.orgchemrxiv.org |

| Cis/Trans Isomerization | High energy barrier | Lower energy barrier, photoswitchable | Inducing and studying conformational transitions with light. nih.gov |

A significant challenge for peptide-based therapeutics is their rapid degradation by proteases in the body. nih.gov Thioamide substitution has emerged as a powerful strategy to enhance the proteolytic stability of peptides. acs.orgresearchgate.netresearchgate.net Placing a single thioamide at or near the scissile bond can render a peptide significantly more resistant to cleavage by proteases like dipeptidyl peptidase 4 (DPP-4). nih.govacs.org This increased stability is not due to chemical inertness but rather the inability of the thioamidated peptide to bind effectively within the protease's active site, likely due to steric and electronic perturbations. upenn.edu

The larger van der Waals radius of sulfur compared to oxygen and the longer C=S bond length can restrict the conformational flexibility of the peptide backbone. researchgate.netnih.gov This effect can act as a "conformational lock," pre-organizing the peptide into a bioactive conformation and reducing the entropic penalty of binding to its target receptor. This conformational restriction has been shown to result in well-defined three-dimensional structures, particularly in cyclic peptides. researchgate.net

Table 2: Effect of Thioamide Substitution on Proteolytic Stability of Hormonal Peptides

| Peptide | Thioamide Position | Protease | Stability Increase (Fold) | Key Finding |

|---|---|---|---|---|

| GLP-1 | Phe(S)7 | DPP-4 | >750 | A single substitution near the cleavage site dramatically enhances stability while preserving receptor activity. nih.govacs.org |

| GIP | Ala(S)2 | DPP-4 | ~120 | Thioamidation provides significant protection against the primary inactivating enzyme. nih.gov |

| Neuropeptide Y Analog | Multiple positions tested | Serum proteases | Increased | Incorporation of a thioamide enhanced serum stability without affecting receptor affinity. upenn.edu |

The synthesis of large proteins often requires the chemical joining of smaller, synthetically accessible peptide fragments. Native Chemical Ligation (NCL) is the most prominent method for achieving this, involving the reaction of a peptide with a C-terminal thioester and another with an N-terminal cysteine. nih.gov The thioamide functional group has been shown to be fully compatible with NCL conditions, allowing for the synthesis of large proteins containing site-specific thioamide probes. researchgate.netacs.orgnih.govresearchgate.net This semi-synthetic approach combines the power of recombinant protein expression with synthetic peptide chemistry to produce unique protein constructs that would otherwise be inaccessible. nih.govnih.gov

More recently, the inherent reactivity of the thioamide group itself is being exploited for new peptide ligation and modification strategies. unimelb.edu.au For instance, silver(I)-promoted coupling reactions involving thioamides have been developed to form amide bonds, offering alternative pathways for peptide synthesis and macrocyclization. unimelb.edu.au This reactivity allows the thioamide to serve not just as a passive structural component, but as a reactive handle for late-stage functionalization, cyclization, or the traceless synthesis of peptide thioesters. unimelb.edu.auunimelb.edu.au

Inorganic Chemistry and Coordination Compound Research

The thioamide functional group is a versatile ligand in coordination chemistry due to the presence of both soft (sulfur) and hard (nitrogen) donor atoms. researchgate.net Aromatic thioamides, such as derivatives of 2-Amino-6-methylbenzothioamide, are particularly effective ligands, capable of forming stable complexes with a wide range of transition metals. researchgate.nettandfonline.com

The thioamide group can coordinate to metal ions in several ways, but a common mode for N-unsubstituted thioamides is through the sulfur atom. researchgate.net In a molecule like this compound, the presence of the adjacent amino group facilitates the formation of a stable five-membered chelate ring, with coordination occurring through both the thioamide sulfur and the amino nitrogen. This bidentate (N,S) coordination is a powerful motif in the synthesis of transition metal complexes. nih.gov

The synthesis of these complexes typically involves reacting the thioamide ligand with a metal salt (e.g., chlorides, nitrates, acetates) in a suitable solvent. dnu.dp.ua The resulting complexes have applications in areas such as catalysis, chemical sensing, and materials science. researchgate.net The strong affinity of thioamides for certain metals has also been harnessed in the design of metal chelators for medicinal applications. tandfonline.com

The coordination chemistry of thioamides is rich and varied. Depending on the metal, the ligand's structure, and the reaction conditions, thioamides can act as monodentate, bidentate chelating, or bridging ligands. researchgate.netucj.org.ua The thioamide can exist in thione (C=S) and thiol (C-SH) tautomeric forms, and the deprotonation of the thiol form can lead to anionic ligands that form neutral complexes. ucj.org.ua

Table 3: Coordination Behavior of Aromatic Thioamide-Type Ligands with Transition Metals

| Ligand Type | Metal Ion(s) | Coordination Mode | Resulting Geometry | Reference |

|---|---|---|---|---|

| Pyridine-2-carbothioamide | Ni(II), Cu(II) | Bidentate (N,S) | Square Planar | tandfonline.comnih.gov |

| Benzimidazole-2-carbothioamide | Cu(II) | Bidentate (N,S), Bridging | Dimeric structures | dnu.dp.ua |

| N-substituted Thiosemicarbazones | Co(III), Ni(II), Cu(II) | Tridentate (N,N,S) | Octahedral, Square Planar | nih.gov |

| Functionally Substituted Thioamides | Cu(II), Ni(II) | Varies with tautomer | Octahedral (thione), Square Planar (thiol) | ucj.org.ua |

In Vitro Biological Activity Studies of Metal-Thioamide Complexes (e.g., Antibacterial, Anticancer)

There is no available scientific literature detailing the synthesis or in vitro biological evaluation of metal complexes formed with this compound. Studies on related benzothiazole (B30560) compounds have shown significant antibacterial and anticancer activities when complexed with metals like palladium, copper, and nickel, but this information cannot be accurately attributed to the benzothioamide variant.

Exploration in Materials Science and Polymer Chemistry

No publications were found that describe the use or exploration of this compound in the fields of materials science or polymer chemistry.

Integration into Polymer Backbones for Degradable Materials

The concept of integrating amino acid-derived molecules into polymer backbones to create biodegradable materials is well-established. researchgate.netmdpi.comlibretexts.org However, there is no specific research documenting the integration of this compound for this purpose.

Application as Photoswitchable Units and Fluorescent Quenchers

While the thioamide functional group, in general, has been studied for its fluorescence quenching properties, there are no specific studies that apply this compound as a photoswitchable unit or a fluorescent quencher.

Role in Prebiotic Chemistry Investigations

Investigations into prebiotic chemistry have explored various amino acid analogues and related heterocyclic compounds like 2-aminoimidazole and 2-aminothiazole (B372263) as potential precursors for the building blocks of life. nih.govnih.gov However, this compound has not been mentioned or studied in this context according to available data.

Given the lack of specific research, no data tables or detailed findings can be generated for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.